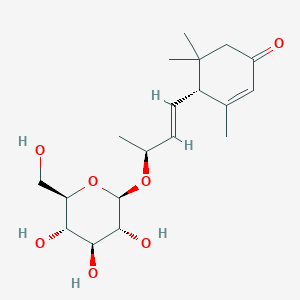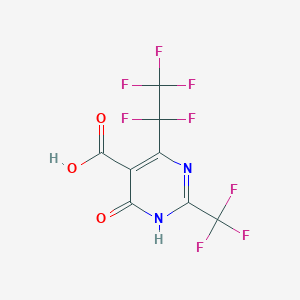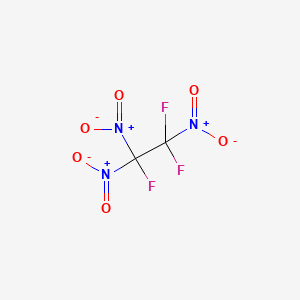![molecular formula C9H7F3N2S B13433262 (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to an aminoacetonitrile moiety. The presence of the trifluoromethylsulfanyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylsulfanyl group is introduced to a phenyl ring. This can be achieved using reagents such as trifluoromethylsulfenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance binding affinity and specificity, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triflamides: Compounds containing the trifluoromethanesulfonyl group, known for their high NH-acidity and catalytic activity.
Difluoromethylated Compounds: These compounds feature the difluoromethyl group and are used in various chemical reactions and applications.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Uniqueness
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is unique due to the presence of both the trifluoromethylsulfanyl group and the aminoacetonitrile moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7F3N2S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m0/s1 |
InChI Key |
GCRYPQGJURZRBT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C#N)N)SC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)






![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)



